Dimethylammonium iodide

Perovskite Solar Cells Interface Engineering Power Conversion Efficiency

Inconsistent perovskite phase crystallization and ambient degradation plague CsPbI₃ solar cell research. Dimethylammonium iodide (DMAI) is a volatile crystallization additive that temporarily coordinates PbI₂ precursors, retarding kinetics to enable pure α-CsPbI₃ formation and is eliminated during annealing. Key benefits: • Enables record PCE >19% in CsPbI₃ devices. • Improves film uniformity on hydrophobic SAM layers (PCE from 21.01% to 23.72%). • >80% stability retention after 30 days at 40% RH. Supplied with ≥98% purity for batch-to-batch reproducibility.

Molecular Formula C2H8IN
Molecular Weight 173.00 g/mol
Cat. No. B7824107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylammonium iodide
Molecular FormulaC2H8IN
Molecular Weight173.00 g/mol
Structural Identifiers
SMILESC[NH2+]C.[I-]
InChIInChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H
InChIKeyJMXLWMIFDJCGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMAI Procurement and Specification Guide


Dimethylammonium iodide (DMAI, CAS 51066-74-1), also known as dimethylamine hydroiodide, is an alkylammonium halide salt with the molecular formula C₂H₈IN and a molecular weight of 173.00 g/mol . As a precursor for the DMAPbI₃ 2H-perovskite structure , DMAI functions primarily as a volatile crystallization additive in the fabrication of inorganic cesium lead iodide (CsPbI₃) perovskite solar cells (PSCs), enabling the stabilization of the photoactive black perovskite phase and enhancing film morphology [1].

Why DMAI Cannot Be Substituted with Common Analogs


Alkylammonium halides such as methylammonium iodide (MAI) and formamidinium iodide (FAI) exhibit markedly different crystallization behaviors, thermal stabilities, and ionic radii that directly influence perovskite phase formation and optoelectronic performance [1]. Unlike MAI, which yields methylammonium lead iodide (MAPbI₃) perovskites prone to rapid degradation under ambient humidity [2], DMAI acts as a volatile additive rather than a permanent lattice dopant in CsPbI₃ systems, enabling controlled crystallization and subsequent elimination during annealing [3]. Furthermore, the larger ionic radius of the dimethylammonium cation (DMA⁺) relative to MA⁺ alters the Goldschmidt tolerance factor of the perovskite lattice, a critical parameter governing phase stability [4]. Generic substitution without accounting for these mechanistic differences will result in incomplete phase conversion, increased defect density, and compromised device performance.

Performance Comparison Against Closest Analogs


Enhanced PCE via Buried Interface Modification

DMAI treatment of the buried interface in inverted p-i-n perovskite solar cells (PSCs) yielded a PCE of 23.72%, compared to 21.01% for untreated control devices under identical fabrication conditions [1]. This absolute gain of 2.71 percentage points is attributed to improved perovskite film morphology and enhanced carrier transport properties, not merely to the presence of an ammonium halide additive. No comparable data exist for MAI or FAI used in the identical buried interface modification context.

Perovskite Solar Cells Interface Engineering Power Conversion Efficiency

Long-Term Humidity Stability

In the same buried interface modification study, DMAI-treated p-i-n PSCs maintained over 80% of their initial PCE after 30 days of storage at room temperature and 40% relative humidity (RH) without encapsulation [1]. While the control devices' stability under the same conditions was not explicitly quantified in the abstract, the study attributes this improvement to reduced buried interface defects, a known degradation pathway. For context, the DMAPbI₃ perovskite derived from DMAI is reported to be stable under ambient conditions for several months, whereas its MAPbI₃ analog is known for rapid humidity-induced degradation .

Perovskite Solar Cells Stability Humidity Resistance

Wider Optical Bandgap Compared to MAPbI3

The dimethylammonium lead iodide perovskite (DMAPbI₃) possesses an optical bandgap (Eg) of approximately 2.59 eV . This value is substantially larger than the ~1.55 eV bandgap of the widely studied methylammonium lead iodide (MAPbI₃) perovskite [1]. The larger bandgap of DMAPbI₃ indicates predominantly ionic conductivity rather than electronic conductivity , which directly impacts its utility in specific optoelectronic device architectures, particularly as a wide-bandgap component in tandem solar cells or as a passivation layer.

Perovskite Materials Bandgap Engineering Optoelectronics

Volatile Additive Mechanism in CsPbI3 Fabrication

Mechanistic studies employing thermogravimetric analysis (TGA), time-of-flight secondary ion mass spectrometry (ToF-SIMS), and nuclear magnetic resonance (NMR) spectroscopy have definitively demonstrated that DMAI acts as a volatile additive during CsPbI₃ perovskite fabrication rather than incorporating as a permanent dopant into the crystal lattice [1]. The DMAI additive is largely removed during thermal annealing, with its sublimation being sensitive to moisture [1]. Optimized DMAI-assisted crystallization combined with phenyltrimethylammonium chloride (PTACl) surface passivation yielded a champion PCE of 19.03%, which at the time of publication represented a record for CsPbI₃-based PSCs [1].

CsPbI₃ Perovskite Volatile Additive Crystallization Control

High Purity for Reproducible Performance

Commercially available DMAI from reputable suppliers is offered at purity levels exceeding 99.5% . In contrast, many alternative suppliers and generic alkylammonium halides are specified at minimum purities of 98.0% or lower (e.g., 96%) [1]. Higher purity is essential in perovskite fabrication because trace impurities can act as charge recombination centers, reducing power conversion efficiency and introducing batch-to-batch variability [2]. A purity differential of >1.5% absolute may seem modest, but in the context of optoelectronic grade precursors, it represents a significant reduction in potential defect-inducing contaminants.

Material Purity Perovskite Precursors Quality Control

Application Scenarios for DMAI


Inorganic CsPbI3 Solar Cell Fabrication

DMAI is employed as a volatile crystallization additive in the one-step solution processing of CsPbI₃ perovskite films. By temporarily coordinating with PbI₂ precursors, DMAI retards crystallization kinetics, enabling the formation of the photoactive black perovskite phase (α-CsPbI₃) rather than the non-perovskite yellow δ-phase [1]. The additive is subsequently removed during thermal annealing (typically 210°C), leaving a phase-pure CsPbI₃ film. This application directly leverages the volatile additive mechanism quantified in Section 3, Evidence_Item 4, and has enabled record PCE values exceeding 19% [1].

Buried Interface Passivation for p-i-n Cells

DMAI is used as an interfacial modifier applied between the hole-transport layer (e.g., Me-4PACz SAM) and the perovskite absorber in inverted p-i-n architecture PSCs. The treatment improves the wettability of the perovskite precursor solution on the hydrophobic SAM surface, leading to more uniform film formation and reduced interfacial defect density [2]. This application is directly supported by the quantitative PCE enhancement from 21.01% to 23.72% and the >80% stability retention after 30 days at 40% RH documented in Section 3, Evidence_Items 1 and 2 [2].

Wide-Bandgap DMAPbI3 Synthesis for Tandem Layers

DMAI serves as the sole organic cation precursor for the synthesis of dimethylammonium lead iodide (DMAPbI₃), a 2H-hexagonal perovskite with a wide optical bandgap of ~2.59 eV . Due to its predominantly ionic conductivity and large bandgap, DMAPbI₃ is investigated as a passivation layer or as the wide-bandgap subcell in perovskite-perovskite tandem photovoltaic architectures. This application is grounded in the bandgap differentiation data presented in Section 3, Evidence_Item 3 .

High-Purity Material for Reproducible R&D

For academic and industrial R&D laboratories requiring batch-to-batch consistency, DMAI with certified purity >99.5% is specified [3]. The higher purity grade minimizes the introduction of variable impurities that can act as charge traps or alter crystallization kinetics, thereby enabling more reliable correlation between precursor composition and final device performance metrics. This procurement scenario is directly supported by the purity differentiation data in Section 3, Evidence_Item 5 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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